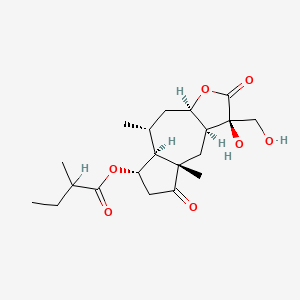
Florigrandin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Florigrandin, also known as this compound, is a useful research compound. Its molecular formula is C20H30O7 and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Applications
Florigrandin exhibits significant pharmacological properties that are being investigated for therapeutic uses. Key areas of research include:
- Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have indicated that it may induce apoptosis (programmed cell death) in cancer cells, thereby offering a potential avenue for cancer treatment. Its mechanism of action is thought to involve the modulation of signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Properties : Research has shown that this compound possesses anti-inflammatory effects, which can be beneficial in treating conditions characterized by excessive inflammation. This property is particularly relevant in the context of chronic diseases such as arthritis and other inflammatory disorders .
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Botanical Applications
This compound's role in plant taxonomy and ecology is noteworthy. It serves as a chemical marker for distinguishing between species within the Asteraceae family. The following points highlight its significance:
- Taxonomic Utility : As a sesquiterpene lactone, this compound can be used to differentiate species and chemotypes within complex plant taxa. Its presence or absence can provide insights into phylogenetic relationships among various species in the Asteraceae family .
- Chemical Ecology : this compound may play a role in plant defense mechanisms against herbivores. Its production could deter feeding by insects, thus enhancing the survival and fitness of the plant .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study published in the Journal of Applied Pharmaceutical Science examined various sesquiterpene lactones, including this compound, highlighting their pharmacological potential and suggesting further research into their mechanisms of action against cancer cells .
- Another investigation focused on the chemical diversity within Hymenoxys grandiflora, noting that this compound's unique structure contributes to its biological activity. This study emphasized the importance of understanding phytochemical profiles for both ecological and medicinal purposes .
Data Table on this compound Applications
Propiedades
Número CAS |
51292-61-6 |
|---|---|
Fórmula molecular |
C20H30O7 |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
[(1R,3aR,5R,5aS,6S,8aS,9aS)-1-hydroxy-1-(hydroxymethyl)-5,8a-dimethyl-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl] 2-methylbutanoate |
InChI |
InChI=1S/C20H30O7/c1-5-10(2)17(23)26-14-7-15(22)19(4)8-12-13(6-11(3)16(14)19)27-18(24)20(12,25)9-21/h10-14,16,21,25H,5-9H2,1-4H3/t10?,11-,12+,13-,14+,16-,19-,20+/m1/s1 |
Clave InChI |
SMAJXKLVHWNBRU-QTTWJULZSA-N |
SMILES |
CCC(C)C(=O)OC1CC(=O)C2(C1C(CC3C(C2)C(C(=O)O3)(CO)O)C)C |
SMILES isomérico |
CCC(C)C(=O)O[C@H]1CC(=O)[C@@]2([C@@H]1[C@@H](C[C@@H]3[C@H](C2)[C@](C(=O)O3)(CO)O)C)C |
SMILES canónico |
CCC(C)C(=O)OC1CC(=O)C2(C1C(CC3C(C2)C(C(=O)O3)(CO)O)C)C |
Sinónimos |
florigrandin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















